molecular formula C22H16N2O3S B2920759 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 946211-19-4

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2920759
CAS No.: 946211-19-4
M. Wt: 388.44
InChI Key: VKPFJCPKVZRKFZ-UHFFFAOYSA-N
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Description

Compound Overview: N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 946211-19-4) is a synthetic heterocyclic compound with a molecular formula of C 22 H 16 N 2 O 3 S and a molecular weight of 388.4 g/mol [ citation:1 ]. This complex molecule is designed as a multifunctional scaffold, integrating several privileged structures in medicinal chemistry, including an isoxazole ring, a thiophene ring, and a xanthene core. Structural Features and Research Relevance: The compound features a 5-(thiophen-2-yl)isoxazole moiety linked via a methylene carboxamide bridge to a 9H-xanthene group. Isoxazole and thiophene rings are widely recognized in drug discovery for their versatile biological activities and ability to enhance molecular interactions with biological targets [ citation:2 ]. Recent studies highlight that the 5-(thiophen-2-yl)isoxazole core is a particularly promising pharmacophore, with derivatives demonstrating potent anti-breast cancer activity by inhibiting the Estrogen Receptor alpha (ERα) [ citation:2 ][ citation:8 ]. The xanthene group, a large, planar tricyclic system, can contribute to intercalation or binding within hydrophobic pockets of proteins and enzymes. This unique combination of structural elements makes this compound a valuable candidate for researchers exploring new small-molecule inhibitors and developing therapies for various diseases, including cancer. Intended Use & Handling: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-22(23-13-14-12-19(27-24-14)20-10-5-11-28-20)21-15-6-1-3-8-17(15)26-18-9-4-2-7-16(18)21/h1-12,21H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPFJCPKVZRKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a xanthene core, an isoxazole ring, and a thiophene moiety. This unique combination is believed to contribute to its diverse biological activities. The molecular formula is C19H16N2O2SC_{19}H_{16}N_2O_2S, with a molecular weight of approximately 336.4 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Xanthene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1Caco-2 (Colon)9.6 ± 1.1Topoisomerase II Inhibition
Compound 2Hep G2 (Liver)161.3 ± 41DNA Cross-Linking
N-(5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamideMCF7 (Breast)TBDTBD

Note: TBD indicates data to be determined in ongoing studies.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells .
  • DNA Cross-Linking : The compound's structural features may facilitate interactions with DNA, resulting in cross-linking and subsequent interference with cellular replication processes .
  • Oxidative Stress Induction : Some studies suggest that xanthene derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several research studies have explored the biological activity of xanthene derivatives:

  • Study on Xanthone Analogues : A study published in 2007 demonstrated that certain xanthone analogues exhibited significant cytotoxicity and topoisomerase II inhibition compared to standard chemotherapeutics like doxorubicin .
  • Recent Investigations : A recent investigation into xanthene and thioxanthene derivatives showed promising results regarding their anticancer, antioxidant, and anti-inflammatory activities . Compounds were tested against various cancer cell lines, revealing IC50 values that indicate potent biological activity.
  • Structure–Activity Relationship Studies : Ongoing research aims to elucidate the structure–activity relationships (SAR) of these compounds, which will help in designing more effective derivatives with enhanced therapeutic profiles .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with two structurally related molecules from recent literature:

Parameter Target Compound Compound A Compound B
Molecular Formula C22H17N2O3S (estimated)* C21H16N4O4 C22H18N4O3
Molecular Weight ~406.4 g/mol (estimated) 388.4 g/mol 386.4 g/mol
Core Structure Xanthene carboxamide Xanthene carboxamide Xanthene carboxamide
Heterocyclic Substituent 5-(thiophen-2-yl)isoxazol-3-yl 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl 3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl
Key Functional Groups Thiophene (S), Isoxazole (N, O) Methylisoxazole (N, O), Oxadiazole (N, O) Methylpyrrole (N), Oxadiazole (N, O)
Linker Group Methylene (-CH2-) Oxadiazole-methylene Oxadiazole-methylene

*Note: The target compound’s formula and molecular weight are inferred from its IUPAC name due to lack of direct experimental data.

Analysis of Structural Variations

In contrast:

  • Compound A replaces the thiophene with a methylisoxazole and introduces an oxadiazole linker , which may enhance rigidity and hydrogen-bonding capacity .
  • Compound B substitutes the thiophene with a methylpyrrole , adding nitrogen-based basicity and altering electronic distribution .

Compounds A and B employ oxadiazole linkers, which could increase metabolic stability but require more complex synthesis .

Electronic and Steric Effects :

  • The thiophene in the target compound may enhance lipophilicity and redox activity compared to the methyl groups in Compound A or the pyrrole in Compound B.
  • The oxadiazole in Compounds A and B introduces additional nitrogen atoms, possibly improving solubility in polar solvents .

Broader Context: Carbazole Derivatives

However, carbazoles differ fundamentally in core structure (carbazole vs. xanthene) and substituent positioning, limiting direct comparisons .

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